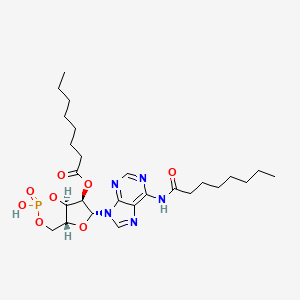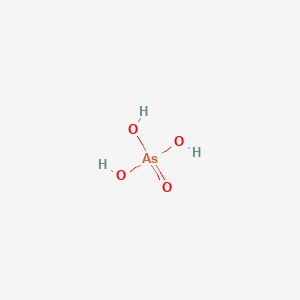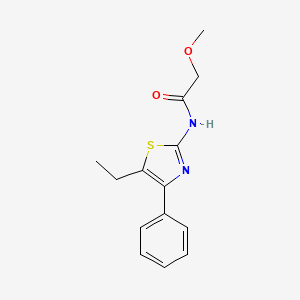
N-(5-ethyl-4-phenyl-2-thiazolyl)-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-ethyl-4-phenyl-2-thiazolyl)-2-methoxyacetamide is a member of thiazoles.
Scientific Research Applications
Anticancer and Antiviral Activities
Compounds structurally related to N-(5-ethyl-4-phenyl-2-thiazolyl)-2-methoxyacetamide have demonstrated significant potential in the realm of anticancer and antiviral therapies. For example, derivatives such as 2-(4,5-Dihydropyrazol-1-yl)-thiazol-4-ones have shown selective inhibition of leukemia cell lines and exhibited high activity against specific virus strains (Havrylyuk et al., 2013).
Anti-inflammatory and Analgesic Properties
Research on similar thiazole compounds has revealed their anti-inflammatory and analgesic properties. For instance, a study on (methoxyalkyl)thiazoles identified their role as novel 5-lipoxygenase inhibitors, highlighting their potential in treating inflammation-related conditions (Bird et al., 1991).
Antidiabetic Activity
Another area of interest is the antidiabetic potential of thiazole derivatives. In a study focusing on new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, compounds showed significant inhibition of the α-glucosidase enzyme, suggesting a promising avenue for diabetes treatment (Nazir et al., 2018).
Antimicrobial and Antifungal Effects
The antimicrobial and antifungal activities of thiazole compounds are also notable. A study on 2-alkyl/phenyl-5-substituted 1,3,4-thiadiazoles reported a broad spectrum of antimicrobial and antifungal effects, indicating their potential in addressing drug-resistant pathogens (Daoud et al., 2014).
Anti-allergic Properties
Thiazole derivatives have also been studied for their anti-allergic properties. Ethyl-3-methoxyphenyl-4-thiazolyl-2-oxamate, for example, demonstrated powerful oral anti-allergic properties in immediate hypersensitivity models (Tarayre et al., 1982).
properties
Product Name |
N-(5-ethyl-4-phenyl-2-thiazolyl)-2-methoxyacetamide |
|---|---|
Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-methoxyacetamide |
InChI |
InChI=1S/C14H16N2O2S/c1-3-11-13(10-7-5-4-6-8-10)16-14(19-11)15-12(17)9-18-2/h4-8H,3,9H2,1-2H3,(H,15,16,17) |
InChI Key |
MHPMZNKSCNJFHV-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C(S1)NC(=O)COC)C2=CC=CC=C2 |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)COC)C2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




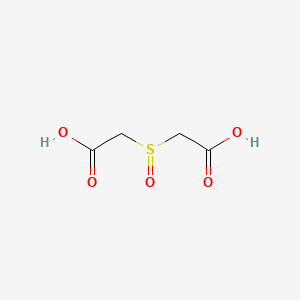
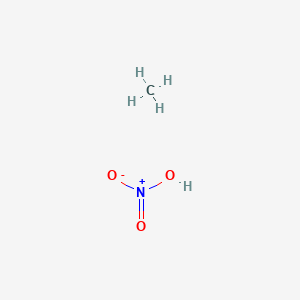

![N,N,N',N'-tetramethyl-N,N'-bis(2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)decane-1,10-diaminium](/img/structure/B1202616.png)

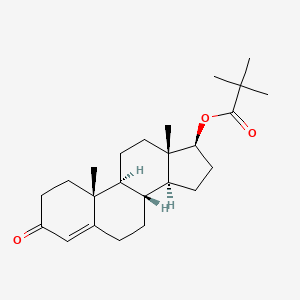



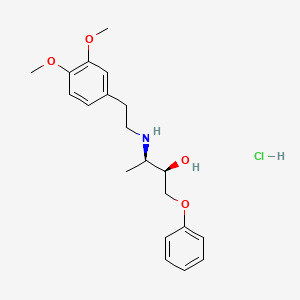
![5-[(1-Phenylcyclohexyl)amino]pentanoic acid](/img/structure/B1202629.png)
